3-(2,4-Difluorophenyl)propanenitrile
Overview
Description
3-(2,4-Difluorophenyl)propanenitrile: is an organic compound characterized by the presence of a difluorophenyl group attached to a propanenitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorophenyl)propanenitrile typically involves the reaction of 2,4-difluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the formation of the nitrile group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2,4-Difluorophenyl)propanenitrile can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products Formed:
Oxidation: 3-(2,4-Difluorophenyl)propanoic acid.
Reduction: 3-(2,4-Difluorophenyl)propanamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(2,4-Difluorophenyl)propanenitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for investigating the interactions of fluorinated molecules with enzymes and receptors.
Medicine: Its unique structure allows for the exploration of novel therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable building block for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The nitrile group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
- 3-(2,4-Dichlorophenyl)propanenitrile
- 3-(2,4-Dimethylphenyl)propanenitrile
- 3-(2,4-Difluorophenyl)propanoic acid
Comparison: 3-(2,4-Difluorophenyl)propanenitrile is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties influence the compound’s reactivity, stability, and biological activity, making it different from its chlorinated or methylated analogs.
Properties
IUPAC Name |
3-(2,4-difluorophenyl)propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2N/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKILQGEDNVHKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80593026 | |
Record name | 3-(2,4-Difluorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134672-74-5 | |
Record name | 3-(2,4-Difluorophenyl)propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80593026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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